N-[(4-ethylphenyl)carbamothioyl]-3-propoxybenzamide
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Overview
Description
N-[(4-ethylphenyl)carbamothioyl]-3-propoxybenzamide is an organic compound with the molecular formula C20H23N3O2S It is known for its unique chemical structure, which includes a carbamothioyl group attached to a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethylphenyl)carbamothioyl]-3-propoxybenzamide typically involves the reaction of 4-ethylphenyl isothiocyanate with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isothiocyanate group. The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethylphenyl)carbamothioyl]-3-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
N-[(4-ethylphenyl)carbamothioyl]-3-propoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies involving reaction mechanisms and catalysis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(4-ethylphenyl)carbamothioyl]-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, modulating their activity. For example, it can inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular receptors, influencing cell signaling pathways and exerting anticancer effects .
Comparison with Similar Compounds
N-[(4-ethylphenyl)carbamothioyl]-3-propoxybenzamide can be compared with other similar compounds such as:
- N-[(4-ethylphenyl)carbamothioyl]-4-methoxybenzamide
- N-[(4-ethylphenyl)carbamothioyl]-2-methylbenzamide
- N-{[(4-ethylphenyl)carbamothioyl]amino}-2-methoxyacetamide
These compounds share similar structural features but differ in the substituents attached to the benzamide backbone. The unique combination of the carbamothioyl group and the propoxybenzamide moiety in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(4-ethylphenyl)carbamothioyl]-3-propoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-3-12-23-17-7-5-6-15(13-17)18(22)21-19(24)20-16-10-8-14(4-2)9-11-16/h5-11,13H,3-4,12H2,1-2H3,(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIRQMKNJUFUKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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